molecular formula C8H9N3O2 B13993616 N'-Benzylidene-N-hydroxycarbamohydrazonic acid CAS No. 21520-81-0

N'-Benzylidene-N-hydroxycarbamohydrazonic acid

Cat. No.: B13993616
CAS No.: 21520-81-0
M. Wt: 179.18 g/mol
InChI Key: PRTFXGUCJIZKJE-UHFFFAOYSA-N
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Description

N’-Benzylidene-N-hydroxycarbamohydrazonic acid is a chemical compound known for its diverse applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. Hydrazones are widely studied due to their significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-N-hydroxycarbamohydrazonic acid typically involves the condensation reaction between an aromatic aldehyde and a hydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The reaction conditions are mild, and the product is obtained in good yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-N-hydroxycarbamohydrazonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones.

Mechanism of Action

The mechanism of action of N’-Benzylidene-N-hydroxycarbamohydrazonic acid involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Benzylidene-N-hydroxycarbamohydrazonic acid is unique due to its specific structural features and the presence of the hydroxycarbamohydrazonic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

21520-81-0

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-(benzylideneamino)-3-hydroxyurea

InChI

InChI=1S/C8H9N3O2/c12-8(11-13)10-9-6-7-4-2-1-3-5-7/h1-6,13H,(H2,10,11,12)

InChI Key

PRTFXGUCJIZKJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)NO

Origin of Product

United States

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